DMT-Enabled Purification vs. Non-DMT Chain Terminators in Oligonucleotide Synthesis
The defining feature for synthetic applications is the 5'-O-DMT group. Standard 2',3'-dideoxynucleoside phosphoramidites used as chain terminators lack a DMT group, which prevents their use with the standard 'DMT-on' purification technique . In contrast, 2',3'-Dideoxy-5'-O-DMT-cytidine is designed with this protecting group intact, making it a key intermediate for building longer oligonucleotides where the DMT group is used to monitor coupling efficiency and for purification . The DMT cation released during deprotection has a characteristic absorbance at 498 nm, allowing for spectrophotometric quantitation of coupling yields [1].
| Evidence Dimension | Compatibility with DMT-on Purification |
|---|---|
| Target Compound Data | Compatible (5'-O-DMT group present) |
| Comparator Or Baseline | 2',3'-ddC-CE Phosphoramidite (Glen Research 10-7101) |
| Quantified Difference | Qualitative Difference in Purification Workflow |
| Conditions | Standard solid-phase oligonucleotide synthesis |
Why This Matters
This difference dictates the entire purification workflow. Procurement of the wrong analog (one without a DMT group) would require switching to less convenient methods like ion-exchange HPLC or PAGE , adding time and complexity to the project.
- [1] E-oligos. (n.d.). e-oligos DNA Synthesis. View Source
